2-(2-Ethyl-benzoyl)-cyclohexanecarboxylic acid
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Overview
Description
CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID is an organic compound with the molecular formula C16H20O3. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves the reaction of 2-ethylbenzoyl chloride with cyclohexane-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
TRANS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID: A stereoisomer with different spatial arrangement of atoms.
2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID: Without the cis configuration, leading to different chemical properties.
Uniqueness
CIS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific chiral configuration, which can result in different reactivity and interactions compared to its trans isomer or other similar compounds. This uniqueness can be exploited in various chemical syntheses and applications .
Properties
IUPAC Name |
2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZQNSPGNBIDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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